4-cyano MMB-BUTINACA is a synthetic cannabinoid that has garnered attention due to its structural similarities to other synthetic cannabinoids and its potential effects on the endocannabinoid system. It belongs to a class of compounds known as synthetic cannabinoid receptor agonists, which are designed to mimic the effects of natural cannabinoids found in cannabis.
4-cyano MMB-BUTINACA was first identified in the United States during forensic analyses of seized substances. Its detection is part of a broader trend in the emergence of new psychoactive substances (NPS) that have been synthesized to evade legal restrictions and provide similar effects to natural cannabinoids .
This compound is classified as a synthetic cannabinoid and is categorized under the group of compounds that interact with cannabinoid receptors, specifically the CB1 and CB2 receptors. It is often included in discussions surrounding novel psychoactive substances due to its emerging presence in drug markets and forensic samples .
The synthesis of 4-cyano MMB-BUTINACA involves several chemical processes that typically include the modification of existing cannabinoid frameworks. The synthetic route often employs techniques such as:
The synthesis process may involve the use of various reagents and solvents, with detailed protocols often requiring high-performance liquid chromatography (HPLC) for purification and characterization. For example, compounds are typically dissolved in a mixture of solvents, followed by chromatographic separation using specific columns under controlled temperature conditions .
The molecular structure of 4-cyano MMB-BUTINACA can be represented as follows:
The compound features a cyano group (-CN) attached to a butanamide backbone, which is characteristic of many synthetic cannabinoids. This structural configuration allows it to interact effectively with cannabinoid receptors.
Spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are typically employed to confirm the structure and purity of synthesized compounds. For instance, high-resolution mass spectrometry can provide accurate mass data essential for verifying molecular identity .
4-cyano MMB-BUTINACA undergoes various chemical reactions typical of synthetic cannabinoids, including:
These reactions are crucial for understanding how the compound behaves in biological systems and its metabolic pathways .
Analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are often used to monitor these reactions, providing insights into metabolic stability and degradation products .
4-cyano MMB-BUTINACA acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the action of naturally occurring cannabinoids like tetrahydrocannabinol (THC), leading to various physiological effects such as analgesia, euphoria, and alterations in mood.
Research indicates that this compound exhibits high binding affinity at both CB1 and CB2 receptors, with significant potency observed in preclinical studies. The effective concentration required to elicit a response is typically measured in nanomolar ranges, suggesting strong activity compared to other synthetic cannabinoids .
4-cyano MMB-BUTINACA is primarily used in research settings for:
This compound exemplifies ongoing research into novel psychoactive substances and their implications for public health and safety .
The "tail" moiety of synthetic cannabinoid receptor agonists—typically a linear alkyl chain appended to the core heterocycle—has undergone systematic modification to optimize receptor affinity and metabolic stability. Early synthetic cannabinoid receptor agonists featured pentyl or naphthoyl tails (e.g., JWH-018), but progressive fluorination (e.g., 5F-PB-22, 5F-ADB) emerged to resist oxidative metabolism. The 4-cyanobutyl tail, first identified in AB-4CN-BUTICA and MMB-4CN-BUTINACA around 2020–2021, introduced an unprecedented polar cyano group at the terminal carbon. This design diverged from lipophilic halogens, aiming to exploit hydrogen-bonding potential within the cannabinoid receptor 1 (CB1) orthosteric pocket while retaining chain flexibility. Notably, in vitro studies demonstrated that 4-cyanobutyl derivatives maintained nanomolar CB1 affinity (pKi = 8.0–9.92 for CB2), though rigidity imparted by the cyano group slightly reduced efficacy compared to fluorinated analogs like MDMB-4F-BUTINACA [1] [2]. The table below encapsulates key tail modifications and their pharmacological impact:
Table 1: Evolution of Tail Substituents in Synthetic Cannabinoid Receptor Agonists and Pharmacological Consequences
| Tail Group | Example Compound | CB1 Affinity (pKi) | Functional Potency (pEC50) | Primary Innovation Rationale |
|---|---|---|---|---|
| Pentyl | JWH-018 | 7.8–9.0 | 7.2–8.1 | Baseline lipophilicity |
| 5-Fluoropentyl | 5F-AB-PINACA | 8.5–9.1 | 8.3–9.0 | Metabolic stability |
| 4-Fluorobutyl | MDMB-4F-BUTINACA | 8.9 ± 0.09 | 9.48 ± 0.14 | Shorter chain, reduced steric hindrance |
| 4-Cyanobutyl | MMB-4CN-BUTINACA | 8.6–8.9 | 8.0–8.5 | Hydrogen bonding potential, polarity |
| Adamantyl | AB-CHMINACA | 8.2–8.7 | 7.8–8.2 | Bulky substituent for novel binding |
Positional isomerism in synthetic cannabinoid receptor agonists manifests through strategic rearrangement of nitrogen atoms within core heterocycles or side-chain attachments. 4-cyano MMB-BUTINACA belongs to the indazole-3-carboxamide class, where the nitrogen positions (e.g., indazole vs. indole or 7-azaindole) critically influence CB1 binding efficiency. For instance, replacing the indazole core in 4-cyano MMB-BUTINACA with an indole yields 4-cyano MMB-BUTICA, while a 7-azaindole generates compounds like 5F-CUMYL-P7AICA. Such isomers exhibit differential receptor activation due to altered hydrogen-bonding patterns and steric fit within the CB1 transmembrane domain. Systematic evaluations confirm that indazole cores typically confer higher CB1 efficacy (EC~50~ < 1 nM) versus indoles (EC~50~ = 1–5 nM) or azaindoles. Furthermore, "nitrogen walking"—shifting the carboxamide linkage from the indazole 3-position to alternative sites—generates uncontrolled isomers of regulated substances like MDMB-4F-BINACA, complicating legal classification [3] [7].
Table 2: Influence of Nitrogen Heterocycle Core on Synthetic Cannabinoid Receptor Agonist Pharmacology
| Core Structure | Example Compound | CB1 Affinity (K_i in nM) | Efficacy (Emax % vs. CP55,940) | Prevalence in Forensic Casework |
|---|---|---|---|---|
| Indazole-3-carboxamide | 4-cyano MMB-BUTINACA | 2.6–5.0 | 100–140% | High (2020–present) |
| Indole-3-carboxamide | 4-cyano AB-BUTICA | 5.0–10.0 | 85–95% | Moderate |
| 7-Azaindole-3-carboxamide | 5F-CUMYL-P7AICA | 50–100 | 70–80% | Low |
| Pyrrole | MMB-CHMICA | 15–30 | 75–85% | Declining |
4-cyano MMB-BUTINACA was first identified in toxicological casework in Alabama (USA) during 2020–2021 via proactive synthesis and screening programs targeting analogs predicted from patent literature. Its detection followed the scheduling of precursor compounds like CUMYL-4CN-BINACA in 2020 under the U.S. Controlled Substances Act [4] [5]. Trafficking patterns reveal rapid transcontinental dissemination: European Union (EMCDDA) reports noted seizures in Hungary and Germany by 2021, while Oceania (Australia, New Zealand) documented fatalities involving the compound by 2022. Unlike earlier synthetic cannabinoid receptor agonists distributed via "branded" products (e.g., "Spice"), 4-cyano MMB-BUTINACA typically circulates as a pure powder through cryptomarket platforms, often mislabeled as "4F-MDMB-BUTINACA" or "cyanobutyl MDMB" to evade automated keyword surveillance. This e-commerce model facilitates direct-to-consumer sales from chemical suppliers in Asia, requiring minimal processing before retail distribution [1] [4] [7].
The structural lineage of 4-cyano MMB-BUTINACA originates with cumyl carboxamide synthetic cannabinoid receptor agonists like CUMYL-PINACA. Initial modifications focused on tail fluorination (e.g., 5F-CUMYL-PINACA) and core indazole/indole swapping. The integration of the 4-cyanobutyl tail—pioneered in CUMYL-4CN-BINACA—represented a bifurcation toward polar functionalities. Subsequent optimizations generated hybrid molecules like MDMB-4CN-BUTINACA, where the cumyl group is replaced by methyl 3,3-dimethylbutanoate (MDMB) to enhance CB1 binding via additional hydrophobic contacts. Combinatorial libraries synthesized for structure-activity relationship studies confirm that coupling the 4-cyanobutyl tail with MDMB heads yields compounds with sub-nanomolar CB1 potency (EC~50~ = 0.58–0.89 nM). This trajectory suggests future designs may incorporate branched cyanoalkyl tails (e.g., 4-cyanopentyl) or heteroatom-integrated chains (e.g., ether-linked cyanopropyl) to further exploit unexplored receptor subpockets while retaining metabolic resistance [1] [5] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1